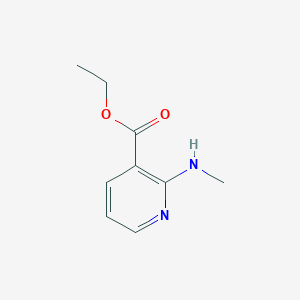

Ethyl 2-(methylamino)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-4-6-11-8(7)10-2/h4-6H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZKSXMODOEUOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103976-61-0 | |

| Record name | ethyl 2-(methylamino)pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(methylamino)pyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloronicotinic acid with methylamine to form 2-(methylamino)nicotinic acid . This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding .

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Ethyl 2-(methylamino)pyridine-3-carboxylate has shown promising results in anticancer research. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. A study demonstrated that derivatives of this compound exhibited significant growth inhibition in MDA-MB-231 and MDA-MB-468 cell lines with minimal toxicity to non-tumorigenic cells . The mechanism involves altering cell cycle dynamics, notably increasing the G0/G1 phase while decreasing the S phase of the cell cycle .

Pharmacological Studies

The compound has been evaluated for its potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that it may act as a modulator in various biochemical pathways, making it a candidate for further pharmacological exploration .

Synthetic Applications

Synthesis of Heterocyclic Compounds

this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be utilized in various reactions such as Suzuki-Miyaura coupling, which is pivotal for constructing carbon-carbon bonds in organic synthesis. This reaction enables the formation of aryl-substituted derivatives that are valuable in drug development .

Case Study: Synthesis Pathways

A notable synthetic route involves the reaction of this compound with aryl halides under palladium catalysis, yielding substituted pyridines with potential biological activity. The regioselectivity and yield of these reactions have been optimized, showcasing the compound's utility in synthetic organic chemistry .

Data Table: Overview of Applications

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 2-(methylamino)pyridine-3-carboxylate, highlighting differences in substituents, molecular properties, and biological activities:

Key Comparative Insights:

Ester groups at position 3 are common across analogs, facilitating prodrug strategies or metabolic stability .

Biological Activity: Thienopyridine derivatives (e.g., compounds from ) exhibit potent antitubercular activity due to lipophilic substituents (e.g., perfluorobenzamido) enhancing target binding . The target compound’s simpler structure (MW ~180) may favor better bioavailability compared to larger analogs like thienopyridines (MW >400) .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution or alkylation, similar to methods used for ethyl 6-chloro-4-(methylamino)nicotinate (e.g., Cs₂CO₃-mediated reactions in DMF) .

Biological Activity

Ethyl 2-(methylamino)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₂N₂O₂. The structure features a pyridine ring with a methylamino group at the 2-position and an ethyl ester at the carboxylic acid functional group located at the 3-position. This configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits moderate to good antimicrobial activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 5.00 |

| Staphylococcus aureus | 10.00 |

| Escherichia coli | 15.00 |

| Pseudomonas aeruginosa | 20.00 |

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been explored for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell growth and survival.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects on human cancer cell lines, this compound demonstrated significant antiproliferative effects, with an IC50 value indicating effective inhibition at low concentrations:

- IC50 Value : 123 nM against breast cancer cell line MCF-7.

- Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins and disruption of mitochondrial function .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It acts as a ligand that binds to receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways critical for processes such as apoptosis and immune response.

Immunomodulatory Effects

Emerging research indicates that this compound may also function as an immunomodulating agent. Its effects on immune responses make it a candidate for further pharmacological exploration, particularly in conditions where immune modulation is beneficial .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(methylamino)pyridine-3-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as cyclization of ethyl 2-amino-substituted precursors (e.g., with thiophene or benzothiazole derivatives) under reflux conditions. For example, cyclization using reagents like 2-thiophene carbonyl chloride yields fused heterocyclic structures . Reaction optimization includes adjusting temperature (e.g., 55–100°C), solvent selection (dioxane or ethyl acetate), and catalyst loading (e.g., Pd(dppf)₂Cl₂ for cross-coupling) . Purification via column chromatography or recrystallization ensures product integrity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural assignments, while High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) monitor reaction progress . Mass spectrometry (ES/MS) verifies molecular weight, as demonstrated in Pd-catalyzed coupling reactions . X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood due to potential respiratory and skin irritation risks. Follow Safety Data Sheet (SDS) guidelines for spills (e.g., diatomaceous earth for containment) . Emergency procedures include rinsing exposed areas with water and consulting a physician, as highlighted in hazard classifications .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for this compound derivatives?

- Methodological Answer : Systematic variation of reaction parameters (e.g., stoichiometry, solvent polarity, and catalyst type) can identify optimal conditions. For instance, Pd-catalyzed reactions may require inert atmospheres to prevent deactivation . Contradictions in cyclization yields (e.g., 70–96%) may arise from impurities in starting materials, necessitating pre-purification via distillation or chromatography .

Q. What strategies are effective for enhancing the bioactivity of this compound analogs?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide functionalization at the pyridine ring or ester group. Introducing electron-withdrawing groups (e.g., trifluoromethyl) or heterocyclic moieties (e.g., benzothiazole) improves target affinity . Biological assays (e.g., enzyme inhibition or cytotoxicity screens) validate modifications, as seen in studies of imidazo[1,2-a]pyridine derivatives .

Q. How can machine learning (ML) optimize synthetic pathways for novel this compound derivatives?

- Methodological Answer : ML platforms (e.g., LabMate.AI ) analyze reaction databases to predict optimal conditions (temperature, solvent) and catalyst performance. For example, ML models trained on Ugi or C–N coupling reactions reduce trial-and-error in multi-step syntheses . Feature engineering based on molecular descriptors (e.g., steric hindrance, electronic effects) enhances predictive accuracy .

Q. What mechanistic insights explain the reactivity of this compound in heterocyclization reactions?

- Methodological Answer : The methylamino group acts as a nucleophile, enabling ring closure with electrophilic reagents (e.g., carbonyl chlorides). Cyclization mechanisms may proceed via intramolecular nucleophilic acyl substitution, as observed in thieno[2,3-b]pyridine syntheses . Kinetic studies (e.g., variable-temperature NMR) can elucidate transition states and rate-limiting steps .

Data Interpretation and Contradictions

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability assays (e.g., pH-dependent degradation studies with HPLC monitoring) clarify contradictory claims. For example, ester hydrolysis may occur at pH < 3, necessitating buffered conditions during biological testing . Computational modeling (e.g., DFT calculations) predicts protonation sites and degradation pathways .

Q. What experimental controls are essential when evaluating the biological activity of this compound analogs?

- Methodological Answer : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (e.g., DMSO) to validate assay reproducibility. Counter-screening against related targets (e.g., kinase panels) confirms selectivity, as demonstrated in studies of pyridine-3-carboxamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.